molecular formula C14H15NO5 B061190 Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate CAS No. 162247-67-8

Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate

Cat. No. B061190
CAS RN: 162247-67-8
M. Wt: 277.27 g/mol
InChI Key: AMKUJEVZHPOKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate, also known as EMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMOC is a heterocyclic compound that belongs to the oxazole family. The compound has a unique structure that makes it an attractive target for synthetic chemists.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is not fully understood, but studies have suggested that it works by inhibiting the production of pro-inflammatory cytokines and enzymes. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has been shown to have several biochemical and physiological effects. Studies have shown that Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate can reduce the production of nitric oxide, a molecule that is involved in the inflammatory response. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a crucial role in the regulation of the immune response.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is also readily available and relatively inexpensive. However, there are some limitations to the use of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate in laboratory experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is also sensitive to light and air, which can affect its stability.

Future Directions

There are several future directions for the research and development of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate. One potential direction is the development of new drugs based on Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate for the treatment of inflammatory diseases. Another direction is the investigation of the mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate to gain a better understanding of its biological effects. Additionally, the synthesis of new derivatives of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate could lead to the discovery of compounds with even more potent anti-inflammatory properties.
Conclusion:
Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is a promising compound that has shown potential in various scientific research applications. The compound's unique structure and potent anti-inflammatory properties make it an attractive target for the development of new drugs for the treatment of inflammatory diseases. Further research into the mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate and the synthesis of new derivatives could lead to the discovery of even more potent compounds with a wider range of applications.

Synthesis Methods

Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate can be synthesized using various methods, but the most common method involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has shown promising results in various scientific research applications. One of the most significant applications of Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate is in the field of medicinal chemistry. Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.

properties

CAS RN

162247-67-8

Product Name

Ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-19-12(16)14(13(17)20-9(2)15-14)10-7-5-6-8-11(10)18-3/h5-8H,4H2,1-3H3

InChI Key

AMKUJEVZHPOKMA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=CC=C2OC

synonyms

4-Oxazolecarboxylic acid, 4,5-dihydro-4-(2-methoxyphenyl)-2-methyl-5-oxo-, ethyl ester

Origin of Product

United States

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